molecular formula C14H15NO2 B13503096 Benzyl (3-ethynylcyclobutyl)carbamate

Benzyl (3-ethynylcyclobutyl)carbamate

Cat. No.: B13503096
M. Wt: 229.27 g/mol
InChI Key: NVKDTEOPZGYHBU-UHFFFAOYSA-N
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Description

Benzyl (3-ethynylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a 3-ethynylcyclobutyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-ethynylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-ethynylcyclobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbonyldiimidazole (CDI) as a coupling agent. In this approach, 3-ethynylcyclobutylamine is reacted with CDI to form an intermediate, which is then treated with benzyl alcohol to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Benzyl (3-ethynylcyclobutyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3-ethynylcyclobutyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. The presence of the 3-ethynylcyclobutyl moiety allows for unique chemical transformations that are not possible with simpler carbamates .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

benzyl N-(3-ethynylcyclobutyl)carbamate

InChI

InChI=1S/C14H15NO2/c1-2-11-8-13(9-11)15-14(16)17-10-12-6-4-3-5-7-12/h1,3-7,11,13H,8-10H2,(H,15,16)

InChI Key

NVKDTEOPZGYHBU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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